1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione and related derivatives involves palladium-catalyzed aryl-aryl coupling reactions, such as Suzuki coupling, which have been utilized to create various polymers and copolymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units. These methods yield compounds with notable solubility in common organic solvents and strong fluorescence properties (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008).
Molecular Structure Analysis
Investigations into the molecular structure have revealed that these compounds can exhibit diverse optical and electrochemical properties based on their structural arrangements. For instance, the molecular and crystal structure analyses have shown that these compounds form rigid rings connected by single bonds, with distinct conformations influencing their physical properties (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives have been synthesized and shown to function as effective organic inhibitors for corrosion in specific mediums, demonstrating their chemical reactivity and potential utility in materials science. Their efficiency as corrosion inhibitors highlights their chemical stability and reactivity under various conditions (Zarrouk et al., 2015).
Physical Properties Analysis
The solubility in organic solvents and fluorescence characteristics of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit indicate their versatile physical properties. These materials exhibit strong fluorescence with significant Stokes shifts, demonstrating their potential for applications in materials science, especially in fields requiring luminescent materials (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives, such as their inhibitory action against corrosion of carbon steel and their interaction with different chemical reagents, underscore their chemical stability and reactivity. These properties are crucial for their potential applications in corrosion inhibition and possibly in other fields requiring materials with specific chemical resistances (Zarrouk et al., 2015).
Scientific Research Applications
Inhibition of Glycolate Oxidase and Photosynthesis
This compound acts as an inhibitor of glycolate oxidase, photosynthetic CO2 fixation, and photophosphorylation in lettuce and spinach chloroplasts (Baumann & Przybilski, 1990).
In Vitro Inhibition and Reduction of Urinary Oxalate Levels
It serves as a potent inhibitor of glycolic acid oxidase in vitro and significantly reduces urinary oxalate levels in rats (Rooney et al., 1983).
Potential as Tyrosine Kinase Inhibitors
Derivatives of this compound have potential as tyrosine kinase inhibitors, showing possible antitumor activity (Kuznietsova et al., 2019).
Study of Acetyl Groups on Protein Structure
The synthesis of related compounds is useful for studying the effects of acetyl groups on the structure of proteins (Patel & Dholakiya, 2013).
Development of Novel Functional Dyes
The structure of this compound significantly influences the 1H-pyrrole-2,5-dione skeleton, important for developing novel functional dyes (Fujii et al., 2001).
Inhibition of PGE2 Production in Macrophage Cells
Certain derivatives showed strong inhibitory activity of PGE2 production in macrophage cells (Moon et al., 2010).
Inhibitors of Carbon Steel Corrosion
Derivatives like 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione are efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium (Zarrouk et al., 2015).
Applications in Organic Photovoltaic Cells
Pyrrolo[3,2-b]pyrrole-2,5-dione is a new acceptor unit for organic photovoltaic cells with notable efficiency (Song et al., 2013).
Fungicidal Activity
Certain derivatives exhibit fungicidal activity in both in-vivo and in-vitro assays (Yaroslavskym et al., 2009).
Use in Electronic Applications and Photoluminescence
Polymers containing related structures show strong photoluminescence and are suitable for electronic applications due to good solubility and thin-film processability (Beyerlein & Tieke, 2000).
Potential as Useful Pigments
The pyrrolo[3,4-c]pyrrole-1,4-dione compound can be applied as useful pigments (Fujii et al., 2002).
Performance in Organic Thin Film Transistors
Pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors exhibit promising p-channel charge transport performance (Guo et al., 2014).
Future Directions
properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXBDSTURWRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351741 | |
Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
19844-27-0 | |
Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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